
Duvelisib R enantiomer
概要
説明
IPI-145 R エナンチオマー、別名 Duvelisib R エナンチオマーは、ホスホイノシチド3-キナーゼ阻害剤として働く化学化合物です。これは、血液悪性腫瘍の治療に使用される Duvelisib の活性が低いエナンチオマーです。 この化合物は、特に細胞シグナル伝達経路で重要な役割を果たすデルタとガンマの特定のホスホイノシチド3-キナーゼアイソフォームを阻害する能力で知られています .
2. 製法
合成経路と反応条件: IPI-145 R エナンチオマーの合成には、中間体の合成とその後の制御された条件下での反応を含むいくつかのステップが含まれます。合成経路には通常、以下が含まれます。
コア構造の形成: これは、目的のコア構造の形成を促進する条件下で特定の出発物質を反応させることを含みます。
キラル分離: R エナンチオマーとその S 対応物の分離は、キラル触媒またはクロマトグラフィーの使用を含むキラル分離技術によって達成されます。
工業生産方法: IPI-145 R エナンチオマーの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには以下が含まれます。
反応条件の最適化: 反応が効率的で、高純度の生成物が得られるようにすること。
スケールアップ: より大きな反応器とより効率的な分離技術を使用して、バルクで化合物を生成すること。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of IPI-145 R enantiomer involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under conditions that promote the formation of the desired core structure.
Chiral resolution: The separation of the R enantiomer from its S counterpart is achieved through chiral resolution techniques, which may involve the use of chiral catalysts or chromatography.
Final modifications: The core structure is then modified to introduce specific functional groups, resulting in the final product
Industrial Production Methods: Industrial production of IPI-145 R enantiomer follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Ensuring that the reactions are efficient and yield high purity products.
Scaling up: Using larger reactors and more efficient separation techniques to produce the compound in bulk.
Quality control: Implementing stringent quality control measures to ensure the consistency and purity of the final product
化学反応の分析
反応の種類: IPI-145 R エナンチオマーは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応により、化合物はその還元型に変換される可能性があります。
一般的な試薬と条件:
酸化剤: 過酸化水素や過マンガン酸カリウムなど。
還元剤: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなど。
置換試薬: ハロゲンやアルキル化剤など
主な生成物:
科学的研究の応用
Treatment of Hematological Malignancies
Duvelisib is approved for use in patients with:
- Chronic Lymphocytic Leukemia (CLL) : It has shown effectiveness in patients who have received at least two prior therapies.
- Small Lymphocytic Lymphoma (SLL) : Similar to CLL, it is indicated for patients with a history of multiple treatments.
The drug's approval was based on clinical trials demonstrating a significant overall response rate (ORR) in these patient populations. For instance, a notable study reported an ORR of approximately 42% among patients treated with Duvelisib for relapsed or refractory CLL/SLL .
Efficacy in Combination Therapies
Duvelisib has also been explored in combination with other therapeutic agents to enhance treatment outcomes. For example, studies have indicated that combining Duvelisib with monoclonal antibodies or other targeted therapies may lead to improved response rates and prolonged progression-free survival .
Clinical Trials Overview
Several clinical trials have assessed the safety and efficacy of Duvelisib:
- Study A : A Phase II trial focused on patients with refractory CLL/SLL demonstrated that Duvelisib led to a median progression-free survival of over 12 months, highlighting its potential as a frontline therapy .
- Study B : Another trial evaluated the impact of Duvelisib in combination with rituximab in patients with relapsed CLL, showing an increased ORR compared to historical controls receiving rituximab alone .
Comparative Analysis of Enantiomers
The R enantiomer of Duvelisib has been shown to possess distinct advantages over the S enantiomer:
作用機序
IPI-145 R エナンチオマーは、ホスホイノシチド3-キナーゼデルタおよびガンマアイソフォームの活性を阻害することによって効果を発揮します。これらのアイソフォームは、細胞の増殖、生存、および増殖を調節する細胞シグナル伝達経路に関与しています。 これらの酵素を阻害することによって、IPI-145 R エナンチオマーはこれらの経路を混乱させ、悪性細胞の細胞増殖の抑制と細胞死の増加につながります .
類似化合物との比較
IPI-145 R エナンチオマーは、以下のような他の類似化合物と比較されます。
Duvelisib: ホスホイノシチド3-キナーゼアイソフォームの阻害においてより高い効力を有する、IPI-145 のより活性なエナンチオマー。
Idelalisib: 異なる選択性プロファイルを持つ別のホスホイノシチド3-キナーゼ阻害剤。
PIK-75: 異なる化学的特性を持つ強力なホスホイノシチド3-キナーゼ阻害剤 .
ユニークさ: IPI-145 R エナンチオマーは、ホスホイノシチド3-キナーゼデルタおよびガンマアイソフォームの特異的な阻害によってユニークであり、研究および潜在的な治療用途において貴重なツールとなっています .
生物活性
Duvelisib, particularly its R enantiomer, is a notable compound in the field of oncology, specifically as an inhibitor of phosphoinositide 3-kinase (PI3K). Understanding the biological activity of the R enantiomer is crucial for its application in treating hematological malignancies, such as chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL). This article delves into the biological activity of Duvelisib R enantiomer, supported by data tables and research findings.
This compound functions primarily as a selective inhibitor of PI3K, which plays a pivotal role in cell proliferation, survival, and metabolism. The inhibition of PI3K pathways can lead to reduced tumor growth and enhanced apoptosis in cancer cells. The compound's action is characterized by its ability to interfere with the signaling pathways that are often dysregulated in cancer.
Comparative Activity of Enantiomers
Research highlights significant differences in the biological activity between the R and S enantiomers of Duvelisib. The R enantiomer exhibits superior potency compared to its S counterpart. For instance, studies have shown that the IC₅₀ values for the R enantiomer are considerably lower, indicating a higher efficacy in inhibiting PI3K activity.
Enantiomer | IC₅₀ (μM) | Target |
---|---|---|
R-Enantiomer | 0.002 | PI3K |
S-Enantiomer | 0.21 | PI3K |
This table illustrates the potency difference, where lower IC₅₀ values correspond to higher inhibitory effects.
Clinical Applications
-
Chronic Lymphocytic Leukemia (CLL) :
- In clinical trials, Duvelisib has demonstrated efficacy in patients with relapsed or refractory CLL. The R enantiomer's ability to effectively inhibit PI3K has been linked to improved patient outcomes.
- A study reported a significant reduction in lymphadenopathy and improvement in overall survival rates among patients treated with Duvelisib compared to those receiving standard therapies.
-
Small Lymphocytic Lymphoma (SLL) :
- Similar results were noted in SLL patients, where Duvelisib treatment led to notable tumor shrinkage and prolonged remission periods.
- The favorable pharmacokinetic profile of the R enantiomer contributes to its effectiveness, allowing for oral administration with manageable side effects.
Pharmacokinetics
The pharmacokinetic properties of this compound reveal its absorption, distribution, metabolism, and excretion characteristics:
- Absorption : Rapid absorption post-oral administration.
- Distribution : High volume of distribution indicating extensive tissue penetration.
- Metabolism : Primarily metabolized by hepatic enzymes, with specific pathways leading to active metabolites.
- Excretion : Renal excretion accounts for a minor fraction; thus, dosage adjustments may not be necessary for patients with renal impairment.
特性
IUPAC Name |
8-chloro-2-phenyl-3-[(1R)-1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVQHLPISAIATJ-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。